molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B562417
CAS RN: 96022-77-4
M. Wt: 183.595
InChI Key: GFXPNNYTVBWDSO-UHFFFAOYSA-N
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Description

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H6ClN3O . It has a molecular weight of 183.6 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a methoxy group and a chlorine atom .


Physical And Chemical Properties Analysis

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 183.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound’s XLogP3-AA value is 1.9, indicating its partition coefficient between octanol and water .

Scientific Research Applications

1. Anticancer Research

  • Application Summary: This compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives were tested in vitro against seven selected human cancer cell lines .
  • Methods of Application: The derivatives were synthesized using a microwave technique . They were then tested against cancer cell lines using MTT assay .
  • Results: Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

2. Multi-Targeted Kinase Inhibitors

  • Application Summary: “2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine” has been used in the synthesis of new compounds as potential multi-targeted kinase inhibitors .
  • Methods of Application: A series of new compounds were synthesized in three steps with high yields . These compounds were then tested against four different cancer cell lines .
  • Results: Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) .

3. Anti-Inflammatory Research

  • Application Summary: This compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anti-inflammatory research .
  • Methods of Application: The derivatives were synthesized using a microwave technique . They were then tested for their anti-inflammatory properties .
  • Results: The results of this research are not specified in the source .

4. Antiviral Research

  • Application Summary: “2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine” has been used in the synthesis of new compounds as potential antiviral agents .
  • Methods of Application: A series of new compounds were synthesized and then tested against various viruses .
  • Results: The results of this research are not specified in the source .

5. Anti-Diabetic Research

  • Application Summary: Pyrimidine derivatives, including “2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine”, have been studied for their potential anti-diabetic properties .
  • Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
  • Results: The results of this research are not specified in the source .

6. Anti-Inflammatory Skin Disorders

  • Application Summary: “2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine” has been used in innovative therapies for inflammatory skin disorders .
  • Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
  • Results: The results of this research are not specified in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPNNYTVBWDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652518
Record name 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

96022-77-4
Record name 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
NJ O'Brien, M Brzozowski, MJ Buskes… - Bioorganic & medicinal …, 2014 - Elsevier
PDK1, a biological target that has attracted a large amount of attention recently, is responsible for the positive regulation of the PI3K/Akt pathway that is often activated in a large number …
Number of citations: 16 www.sciencedirect.com

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